molecular formula C24H23ClN2O5 B2640118 N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898439-81-1

N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2640118
M. Wt: 454.91
InChI Key: NPWYDEUETQJCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H23ClN2O5 and its molecular weight is 454.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Complexes

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into the effect of hydrogen bonding on the self-assembly process and antioxidant activity. This study emphasizes the potential of structurally related compounds for creating supramolecular architectures and their applications in developing antioxidants (Chkirate et al., 2019).

Synthesis Methodologies

New and practical synthesis routes for related quinolinyl acetamide compounds have been described, highlighting the efficiency and purity achieved through specific cyclization processes. Such methodologies could be relevant for synthesizing and exploring the biological activities of complex organic compounds like the one (Wenpeng et al., 2014).

Structural and Surface Analysis

Crystal structure and Hirshfeld surface analysis of reaction products based on acetoacetanilide have unveiled novel bicyclic products, offering a foundation for understanding the structural intricacies and potential reactivity of complex molecules (Naghiyev et al., 2020).

Neuroprotective Effects

Synthesis, docking study, and neuroprotective effects of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been investigated, demonstrating significant neuroprotective effects against oxidative stress. This research indicates the potential for structurally similar compounds to serve as leads for neuroprotective drug development (Sameem et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5/c1-30-22-9-8-17(25)11-19(22)26-24(29)15-32-23-14-31-18(12-21(23)28)13-27-10-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,11-12,14H,4,6,10,13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWYDEUETQJCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

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